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Introduction
Ilginatinib (NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of

Janus kinase 2 (JAK2).[1][2] It has demonstrated significant therapeutic potential in the

treatment of myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by

the overproduction of blood cells.[2][3] This technical guide provides a comprehensive overview

of the chemical structure, properties, and pharmacological profile of Ilginatinib, including

detailed experimental protocols and a visual representation of its mechanism of action.

Chemical Structure and Properties
Ilginatinib is a synthetic organic compound with a complex heterocyclic structure.[4] Its

chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

6-N-[(1S)-1-(4-

fluorophenyl)ethyl]-4-(1-

methylpyrazol-4-yl)-2-N-

pyrazin-2-ylpyridine-2,6-

diamine

[5]

Synonyms NS-018 [4]

Molecular Formula C21H20FN7 [6]

Molecular Weight 389.44 g/mol [6]

CAS Number 1239358-86-1 [1]

Appearance Light yellow to yellow solid [1]

SMILES

CN1N=CC(C2=CC(N--

INVALID-LINK--

C)=NC(NC4=NC=CN=C4)=C2

)=C1

[1]

Pharmacological Properties
Mechanism of Action
Ilginatinib is an ATP-competitive inhibitor of JAK2.[4] The Janus kinase (JAK) family of non-

receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, plays a crucial role in

cytokine signaling pathways that regulate hematopoiesis and immune function. In MPNs, a

specific mutation in the JAK2 gene, V617F, leads to constitutive activation of the JAK2 protein,

driving uncontrolled cell proliferation.[7] Ilginatinib selectively binds to the ATP-binding site of

the JAK2 kinase domain, preventing its phosphorylation and subsequent activation of

downstream signaling pathways, most notably the Signal Transducer and Activator of

Transcription (STAT) pathway.[1]

Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by cytokine binding to their receptors,

leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the
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receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently

phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription

of target genes involved in cell proliferation, differentiation, and survival. In MPNs, the

constitutively active JAK2 V617F mutant bypasses the need for cytokine stimulation, leading to

persistent activation of the STAT pathway. Ilginatinib's inhibition of JAK2 effectively blocks this

aberrant signaling cascade.
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Figure 1. Ilginatinib's Inhibition of the JAK-STAT Signaling Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b611966?utm_src=pdf-body-img
https://www.benchchem.com/product/b611966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Activity
Ilginatinib is a highly potent inhibitor of JAK2, with a reported IC50 of 0.72 nM.[1] It

demonstrates significant selectivity for JAK2 over other members of the JAK family, with IC50

values of 33 nM for JAK1, 39 nM for JAK3, and 22 nM for TYK2.[1] This selectivity profile is

crucial for minimizing off-target effects and associated toxicities. Ilginatinib also exhibits

inhibitory activity against Src-family kinases, particularly SRC and FYN.[1]

Table 1: In Vitro Kinase Inhibitory Activity of Ilginatinib (NS-018)

Kinase Target IC50 (nM)
Selectivity vs.
JAK2

Reference

JAK2 0.72 - [1]

JAK1 33 46-fold [1]

JAK3 39 54-fold [1]

TYK2 22 31-fold [1]

SRC
>80% inhibition at 100

nM
- [8]

FYN
>80% inhibition at 100

nM
- [8]

ABL Weakly inhibits 45-fold [1]

FLT3 Weakly inhibits 90-fold [1]

Preclinical and Clinical Pharmacokinetics
Pharmacokinetic studies in preclinical models and human clinical trials have demonstrated that

Ilginatinib is orally bioavailable. In a Phase I/II study in patients with myelofibrosis, Ilginatinib
reached peak plasma concentration within 1-2 hours and did not accumulate with multiple

dosing.[9][10]

Table 2: Pharmacokinetic Parameters of Ilginatinib (NS-018) in a Phase I Study
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Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax)
1-2 hours [9][10]

Accumulation
No accumulation with multiple

dosing
[9][10]

Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay for determining the inhibitory activity of Ilginatinib against JAK2.

Materials:

Recombinant human JAK2 enzyme

Biotinylated peptide substrate (e.g., Biotin-poly-GT)

Europium-labeled anti-phosphotyrosine antibody (Donor)

Allophycocyanin (APC)-labeled streptavidin (Acceptor)

ATP

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

Ilginatinib (NS-018)

384-well low-volume plates

TR-FRET-compatible plate reader

Procedure:

Prepare serial dilutions of Ilginatinib in DMSO, followed by a further dilution in Assay Buffer.
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Add 2.5 µL of the diluted Ilginatinib or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 2.5 µL of a 2x concentration of the JAK2 enzyme in Assay Buffer to each well.

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

Initiate the kinase reaction by adding 5 µL of a 2x concentration of the ATP and biotinylated

peptide substrate mixture in Assay Buffer.

Incubate for 60 minutes at room temperature.

Stop the reaction by adding 5 µL of a TR-FRET detection mixture containing the Europium-

labeled anti-phosphotyrosine antibody and APC-labeled streptavidin in a buffer containing

EDTA.

Incubate for 60 minutes at room temperature to allow for the development of the FRET

signal.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the

donor and acceptor wavelengths.

Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-

parameter logistic equation.

Cell-Based Proliferation Assay (HEL 92.1.7 Cells)
This protocol describes a method to assess the anti-proliferative effects of Ilginatinib on the

human erythroleukemia cell line HEL 92.1.7, which harbors the JAK2 V617F mutation.

Materials:

HEL 92.1.7 cells

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-

streptomycin

Ilginatinib (NS-018)
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CellTiter-Glo® Luminescent Cell Viability Assay reagent

96-well clear-bottom white plates

Luminometer

Procedure:

Culture HEL 92.1.7 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

Prepare serial dilutions of Ilginatinib in culture medium.

Add 100 µL of the diluted Ilginatinib or medium (vehicle control) to the appropriate wells.

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Experimental Workflow
The preclinical development of a JAK2 inhibitor like Ilginatinib typically follows a structured

workflow to assess its potential as a therapeutic agent.
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Figure 2. Preclinical Development Workflow for a JAK2 Inhibitor.

Conclusion
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Ilginatinib (NS-018) is a promising, potent, and selective JAK2 inhibitor with a well-defined

mechanism of action. Its favorable in vitro and in vivo pharmacological profiles have supported

its advancement into clinical trials for the treatment of myelofibrosis. The detailed chemical,

pharmacological, and experimental information provided in this guide serves as a valuable

resource for researchers and drug development professionals working in the field of MPNs and

targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611966#ilginatinib-ns-018-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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